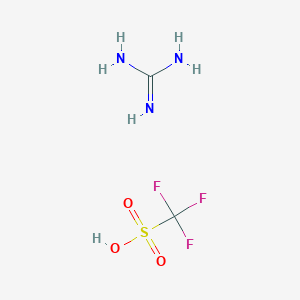
MARCKS PROTEIN (151-175) BOVINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MARCKS Protein (151-175) Bovine is a peptide derived from the myristoylated alanine-rich C-kinase substrate (MARCKS) protein. This peptide consists of residues 151-175 of the MARCKS protein, which is a substrate for protein kinase C. The MARCKS protein is highly conserved among vertebrates and plays a crucial role in various cellular processes, including actin cytoskeleton dynamics, cell migration, and signal transduction pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The MARCKS Protein (151-175) Bovine peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS. The process is automated to ensure consistency and efficiency. The peptide is synthesized in bulk, followed by purification and lyophilization to obtain a stable, dry powder form. The final product is stored at low temperatures to maintain its stability and activity .
Types of Reactions:
Phosphorylation: this compound undergoes phosphorylation by protein kinase C at specific serine residues.
Binding Reactions: The peptide can bind to calmodulin in a calcium-dependent manner, influencing various cellular processes.
Common Reagents and Conditions:
Protein Kinase C: Used for phosphorylation reactions.
Calmodulin and Calcium Ions: Required for binding reactions.
Major Products Formed:
Phosphorylated this compound: Resulting from phosphorylation by protein kinase C.
Calmodulin-bound this compound: Formed in the presence of calcium ions.
Applications De Recherche Scientifique
MARCKS Protein (151-175) Bovine has a wide range of applications in scientific research:
Neuroscience: Studied for its role in neuronal migration, neurite outgrowth, and synaptic plasticity.
Cell Biology: Used to investigate actin cytoskeleton dynamics and cell migration.
Signal Transduction: Employed in studies of protein kinase C signaling pathways.
Regenerative Medicine: Explored for its potential in promoting nerve and tissue regeneration.
Mécanisme D'action
The MARCKS Protein (151-175) Bovine exerts its effects through several mechanisms:
Phosphorylation by Protein Kinase C: This modification alters the peptide’s interaction with the actin cytoskeleton and other cellular components.
Calmodulin Binding: In the presence of calcium ions, the peptide binds to calmodulin, modulating various cellular processes.
Regulation of Actin Dynamics: The peptide influences actin filament assembly and disassembly, affecting cell shape and motility.
Comparaison Avec Des Composés Similaires
MARCKS-like Protein 1 (MARCKSL1): Shares significant homology with MARCKS and has similar functions in actin cytoskeleton regulation and cell migration.
Growth Associated Protein 43 (GAP43): Involved in neuronal growth and regeneration, similar to MARCKS.
Cytoskeletal-associated Protein 23 (CAP23): Functions in actin dynamics and cell motility, akin to MARCKS.
Uniqueness: MARCKS Protein (151-175) Bovine is unique due to its specific phosphorylation sites and its role as a substrate for protein kinase C. Its ability to bind calmodulin in a calcium-dependent manner further distinguishes it from other similar proteins .
Propriétés
Numéro CAS |
125267-21-2 |
|---|---|
Formule moléculaire |
C147H243N41O31 |
Poids moléculaire |
3080.817 |
InChI |
InChI=1S/C147H243N41O31/c1-91(2)79-110(136(208)185-117(87-189)124(196)165-86-122(194)166-111(80-92-43-8-3-9-44-92)137(209)187-119(89-191)144(216)182-112(81-93-45-10-4-11-46-93)138(210)174-102(58-23-35-71-153)129(201)171-105(61-26-38-74-156)133(205)184-116(85-121(161)193)142(214)177-104(60-25-37-73-155)131(203)178-109(146(218)219)64-29-41-77-159)179-132(204)106(62-27-39-75-157)176-140(212)114(83-95-49-14-6-15-50-95)181-143(215)118(88-190)186-135(207)107(63-28-40-76-158)172-130(202)103(59-24-36-72-154)175-139(211)113(82-94-47-12-5-13-48-94)183-145(217)120(90-192)188-141(213)115(84-96-51-16-7-17-52-96)180-134(206)108(65-42-78-164-147(162)163)173-128(200)101(57-22-34-70-152)170-127(199)100(56-21-33-69-151)169-126(198)99(55-20-32-68-150)168-125(197)98(54-19-31-67-149)167-123(195)97(160)53-18-30-66-148/h3-17,43-52,91,97-120,189-192H,18-42,53-90,148-160H2,1-2H3,(H2,161,193)(H,165,196)(H,166,194)(H,167,195)(H,168,197)(H,169,198)(H,170,199)(H,171,201)(H,172,202)(H,173,200)(H,174,210)(H,175,211)(H,176,212)(H,177,214)(H,178,203)(H,179,204)(H,180,206)(H,181,215)(H,182,216)(H,183,217)(H,184,205)(H,185,208)(H,186,207)(H,187,209)(H,188,213)(H,218,219)(H4,162,163,164)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m0/s1 |
Clé InChI |
OPCIHVLZZSZRAD-GFRZXUJISA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane](/img/structure/B1149670.png)



